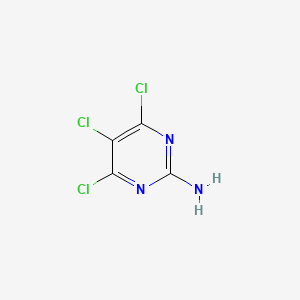

4,5,6-Trichloropyrimidin-2-amine

描述

Structural and Physicochemical Characterization of 4,5,6-Trichloropyrimidin-2-amine

Molecular Architecture and Crystallographic Analysis

This compound exhibits a distinct molecular architecture characterized by a six-membered pyrimidine ring system with specific substitution patterns that significantly influence its three-dimensional structure and chemical properties. The compound possesses the molecular formula C4H2Cl3N3, indicating a highly chlorinated heterocyclic framework with a molecular weight of 198.44 g/mol. The systematic substitution pattern places chlorine atoms at positions 4, 5, and 6 of the pyrimidine ring, while an amino group occupies position 2, creating a distinctive electronic environment within the molecular structure.

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as NC1=NC(Cl)=C(Cl)C(Cl)=N1, which clearly delineates the connectivity pattern and substitution arrangement. This structural arrangement creates significant steric and electronic effects due to the presence of three electron-withdrawing chlorine substituents in close proximity to each other and to the electron-donating amino group. The molecular geometry adopts a planar configuration typical of aromatic heterocyclic systems, with the pyrimidine ring maintaining sp2 hybridization across all carbon and nitrogen atoms.

Crystallographic analysis reveals that the compound exhibits specific packing arrangements in the solid state, influenced by intermolecular hydrogen bonding interactions involving the amino group and potential halogen bonding effects from the chlorine substituents. The density of the crystalline material has been determined to be 1.74 g/cm3, indicating efficient molecular packing in the solid state. The refractive index measurement of 1.645 provides insight into the optical properties and polarizability of the compound. These crystallographic parameters suggest ordered molecular arrangements that contribute to the stability and physical properties of the material.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H2Cl3N3 | |

| Molecular Weight | 198.44 g/mol | |

| Density | 1.74 g/cm3 | |

| Refractive Index | 1.645 | |

| Chemical Abstracts Service Number | 51501-53-2 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through the analysis of both proton and carbon-13 environments within the molecular framework. The compound presents a simplified Nuclear Magnetic Resonance spectrum due to the limited number of hydrogen atoms present in the structure, with only the amino group protons and potential tautomeric forms contributing to the observed signals. The amino group protons typically appear as a characteristic broad signal in the downfield region of the spectrum, with chemical shift values influenced by the electron-withdrawing effects of the adjacent chlorine substituents and the aromatic pyrimidine system.

Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct resonances for each carbon environment within the pyrimidine ring, with significant downfield shifts observed for carbons bearing chlorine substituents. The carbon atoms at positions 4, 5, and 6 exhibit characteristic chemical shifts reflecting the strong electron-withdrawing influence of the chlorine atoms, while the carbon at position 2 shows distinct resonance patterns due to the presence of the amino substituent. The nitrogen-bearing carbons within the pyrimidine ring demonstrate typical aromatic chemical shift values, modified by the specific substitution pattern and electronic effects.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide additional structural confirmation through the establishment of carbon-hydrogen and carbon-carbon connectivity patterns. These advanced spectroscopic methods enable unambiguous assignment of all resonances and confirmation of the proposed molecular structure. The Nuclear Magnetic Resonance data collectively support the structural integrity and purity assessment of synthetic samples.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational modes that serve as diagnostic fingerprints for this compound identification and structural confirmation. The amino group exhibits distinctive stretching frequencies in the 3300-3500 cm⁻¹ region, with both symmetric and asymmetric stretching modes contributing to the observed absorption patterns. These frequencies are significantly influenced by the electron-withdrawing effects of the chlorine substituents, resulting in slight shifts compared to unsubstituted aminopyrimidines.

The aromatic carbon-nitrogen and carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, providing information about the pyrimidine ring system integrity and substitution effects. The presence of multiple chlorine substituents introduces characteristic carbon-chlorine stretching frequencies in the 600-800 cm⁻¹ region, with multiple bands reflecting the different electronic environments of the three chlorine atoms. These vibrational modes serve as diagnostic indicators for structural confirmation and purity assessment.

Raman spectroscopy complements Infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and ring breathing frequencies. The pyrimidine ring system exhibits characteristic Raman-active modes that are particularly sensitive to substitution patterns and electronic effects. The combination of Infrared and Raman spectroscopic data provides comprehensive vibrational characterization of the molecular structure and enables detection of potential impurities or structural variations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 198, corresponding to the calculated molecular weight, with isotopic patterns reflecting the presence of three chlorine atoms. The chlorine isotope distribution creates a distinctive pattern with peaks separated by two mass units, characteristic of polychlorinated compounds.

Fragmentation mechanisms typically involve sequential loss of chlorine atoms and hydrogen chloride molecules, creating daughter ions at predictable mass-to-charge ratios. The base peak often corresponds to fragments resulting from the loss of one or more chlorine radicals, with relative intensities reflecting the stability of the resulting ionic species. The amino group may undergo specific fragmentation pathways, including loss of ammonia or formation of iminium ions, contributing to the overall fragmentation pattern.

Electron impact ionization produces reproducible fragmentation patterns that serve as spectral libraries for compound identification. The exact mass determination, with a calculated value of 196.93100, provides additional confirmation of the molecular formula and enables differentiation from closely related structural isomers. High-resolution mass spectrometry enhances the precision of molecular weight determination and enables detection of trace impurities or synthetic byproducts.

Thermodynamic Properties and Phase Behavior

Melting Point and Sublimation Characteristics

The thermal behavior of this compound is characterized by a well-defined melting point range of 236-237°C, indicating good thermal stability and crystalline integrity. This relatively high melting point reflects strong intermolecular forces within the crystalline lattice, including hydrogen bonding interactions involving the amino group and potential halogen bonding effects from the chlorine substituents. The narrow melting point range suggests high purity and uniform crystalline structure in properly prepared samples.

Thermal analysis reveals that the compound undergoes a clean phase transition from solid to liquid without significant decomposition at the melting point. The heat of fusion associated with this phase transition reflects the energy required to overcome intermolecular forces and disrupt the crystalline structure. Differential scanning calorimetry measurements provide quantitative determination of thermal transitions and enable assessment of thermal stability over extended temperature ranges.

Sublimation characteristics become relevant at elevated temperatures below the melting point, particularly under reduced pressure conditions. The vapor pressure increases exponentially with temperature according to the Clausius-Clapeyron relationship, enabling controlled sublimation for purification purposes. The sublimation process maintains molecular integrity without thermal decomposition, making it a viable purification technique for high-purity sample preparation.

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 236-237°C | |

| Boiling Point | 386.3°C at 760 mmHg | |

| Flash Point | 187.4°C |

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of this compound reflect the compound's polar and halogenated nature, with distinct dissolution behavior in various solvent systems. The presence of three chlorine substituents significantly influences the polarity and hydrogen bonding capacity of the molecule, affecting its interaction with different solvent types. The amino group provides hydrogen bonding capability, while the chlorinated pyrimidine ring contributes to both polar and hydrophobic interactions.

Aqueous solubility is generally limited due to the hydrophobic character imparted by the multiple chlorine substituents, despite the presence of the hydrophilic amino group. The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcoholic media, where both hydrogen bonding and dipolar interactions contribute to dissolution. Chlorinated solvents also provide good solvation due to favorable halogen-halogen interactions and similar polarity characteristics.

The pH dependence of aqueous solubility reflects the basic character of the amino group, with enhanced dissolution under acidic conditions where protonation increases the overall charge and hydrophilicity of the molecule. Temperature effects on solubility follow typical patterns with increased dissolution at elevated temperatures, enabling recrystallization procedures for purification. The solubility profile directly influences synthetic methodologies and purification strategies employed in laboratory and industrial applications.

Vapor Pressure and Volatility Assessments

The vapor pressure characteristics of this compound are influenced by the molecular weight, intermolecular forces, and thermal stability of the compound. The relatively high molecular weight of 198.44 g/mol, combined with strong intermolecular interactions from hydrogen bonding and halogen effects, results in low vapor pressure at ambient temperatures. This low volatility contributes to the stability and handling characteristics of the compound under normal laboratory conditions.

Temperature-dependent vapor pressure measurements follow the Antoine equation relationship, with exponential increases observed at elevated temperatures. The boiling point of 386.3°C at standard atmospheric pressure provides a reference point for vapor pressure calculations and indicates substantial thermal stability. The flash point determination at 187.4°C represents the minimum temperature at which vapor formation creates ignitable mixtures under standard testing conditions.

Volatility assessments are crucial for environmental fate modeling and exposure assessment considerations. The low vapor pressure at ambient temperatures suggests minimal atmospheric transport and reduced inhalation exposure potential under normal handling conditions. Storage requirements specify inert atmosphere conditions at 2-8°C to maintain stability and minimize any potential volatilization. These vapor pressure characteristics influence ventilation requirements and containment strategies for safe handling and storage.

属性

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-53-2 | |

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Steps:

-

- Reactants : Dimethyl chloromalonate and formamidine acetate.

- Catalyst : Sodium ethoxide.

- Conditions : The reaction occurs at low temperatures (~0°C) in dry ethanol.

- Intermediate : 4,6-Dihydroxy-5-chloropyrimidine is formed as an intermediate.

-

- Reagent : Phosphorus oxychloride.

- Catalyst : N,N-Dimethylaniline.

- Conditions : Heating to 70–90°C ensures complete chlorination.

- The resulting product is purified using column chromatography with an n-hexane/ethyl acetate mixture.

Yield :

Nucleophilic Substitution on Tetrachloropyrimidine

This approach involves the substitution of chlorine atoms on a tetrachloropyrimidine precursor.

Steps:

-

- Reactant: 2,4,5,6-Tetrachloropyrimidine.

-

- Nucleophile: Ammonia or amines to introduce the amino group at position 2.

- Solvent: Acetonitrile or other polar aprotic solvents.

- Catalyst/Base: Potassium carbonate or similar bases.

-

- Temperature: Room temperature to moderate heating (~50–80°C).

- Time: Several hours depending on the nucleophile used.

Advantages :

- This method provides flexibility in modifying the substituents on the pyrimidine ring.

Industrial Scale Synthesis from Barbituric Acid

For large-scale production, barbituric acid serves as a precursor due to its availability and cost-effectiveness.

Steps:

Chlorination of Barbituric Acid :

- Reagents: Phosphorus oxychloride or phosphorus pentachloride.

- Conditions: Elevated temperatures (~100–150°C).

-

- Introduction of an amino group at position 2 using ammonia or other amines.

-

- Crystallization or recrystallization from suitable solvents (e.g., ethanol or acetone).

Yield and Efficiency :

- This method is optimized for industrial applications and provides high yields under controlled conditions.

Key Reaction Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | Dimethyl chloromalonate | Tetrachloropyrimidine | Barbituric acid |

| Key Reagents | Formamidine acetate, POCl₃ | Ammonia, K₂CO₃ | POCl₃, NH₃ |

| Solvent | Ethanol | Acetonitrile | None (direct reaction) |

| Temperature | 0–90°C | Room temperature to ~80°C | ~100–150°C |

| Yield | ~64% | Moderate to high | High |

Analysis

The choice of preparation method depends on factors such as scale, cost, and desired purity. For small-scale laboratory synthesis, Method 1 offers simplicity and good yields. Method 2 allows for structural modifications, making it ideal for research purposes. Industrial-scale production benefits from Method 3 due to its scalability and efficiency.

化学反应分析

Types of Reactions: 4,5,6-Trichloropyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethylformamide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative.

科学研究应用

Pharmaceutical Applications

1.1 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 4,5,6-trichloropyrimidin-2-amine. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, compounds structurally related to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests potential for development as non-steroidal anti-inflammatory drugs (NSAIDs).

1.2 Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have shown that derivatives of trichloropyrimidine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway .

1.3 Antimicrobial Properties

Chlorinated pyrimidines have been studied for their antimicrobial effects as well. The fungicidal and sporicidal properties of related compounds suggest that this compound could be effective against a range of pathogens . This application is particularly relevant in agricultural settings where crop protection is crucial.

Agricultural Applications

2.1 Herbicides and Fungicides

The synthesis of this compound derivatives has been explored for use as herbicides and fungicides. These compounds exhibit selective toxicity towards certain plant species while being less harmful to crops . The chlorinated structure enhances their efficacy in disrupting biochemical pathways critical for pest survival.

2.2 Growth Regulators

Research has indicated that some pyrimidine derivatives can act as growth regulators in plants. They may influence physiological processes such as seed germination and root development . This application could lead to the development of new agricultural products aimed at improving crop yields.

Material Science Applications

3.1 Reactive Dyes

This compound serves as a precursor for synthesizing reactive dyes used in textile applications. Its chlorinated structure allows for the formation of stable dye compounds that can bond effectively with fabric fibers . This application is significant in the textile industry where colorfastness and durability are paramount.

3.2 Polymer Chemistry

In polymer chemistry, trichloropyrimidine derivatives are utilized to modify polymer properties or to synthesize novel polymeric materials with specific functionalities . Their incorporation can enhance thermal stability and mechanical strength.

Case Studies and Research Findings

作用机制

The mechanism of action of 4,5,6-Trichloropyrimidin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Dichloropyrimidin-2-amine Derivatives

4,6-Dichloropyrimidin-2-amine

- Molecular Formula : C₄H₃Cl₂N₃

- Substituents : Chlorine at positions 4 and 6; amine at position 2.

- Properties : Lacks the 5-chloro substituent, reducing steric hindrance and electronic withdrawal compared to the trichloro derivative. It serves as a precursor for further functionalization, such as alkylation or amination .

- Applications : Intermediate in synthesizing antiviral and anticancer agents .

4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6)

- Molecular Formula : C₇H₅Cl₂N₃

- Substituents : Propargyl group at position 5; chlorine at 4 and 4.

- Properties : The propargyl group introduces alkyne functionality, enabling click chemistry applications. Reported melting point: 159–161°C .

- Synthesis : Prepared via nucleophilic substitution of 4,6-dichloropyrimidin-2-amine with propargyl bromide .

5-Allyl-4,6-dichloropyrimidin-2-amine (B7)

Trichloropyrimidine Isomers

2,5,6-Trichloropyrimidin-4-amine

- Molecular Formula : C₄H₂Cl₃N₃ (same as 4,5,6-trichloro isomer).

- Substituents : Chlorine at positions 2, 5, and 6; amine at position 3.

- Key Differences : Positional isomerism alters electronic distribution and reactivity. The amine at position 4 may hinder nucleophilic attacks compared to the 2-amine derivative .

Methoxy-Substituted Analogs

4,6-Dichloro-5-methoxypyrimidine

- Molecular Formula : C₅H₄Cl₂N₂O

- Substituents : Methoxy group at position 5; chlorine at 4 and 5.

- Structural Insights : The methoxy group donates electron density, reducing ring electrophilicity. Crystallographic studies reveal intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing the crystal lattice .

Methyl-Substituted Derivatives

4,5,6-Trichloro-2-methylpyrimidine

- Molecular Formula : C₅H₃Cl₃N₂

- Substituents : Methyl group at position 2; chlorine at 4, 5, and 6.

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Substituents | Cl Atoms | Amine Position | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 4,5,6-Trichloropyrimidin-2-amine | C₄H₂Cl₃N₃ | 2-amine, 4,5,6-Cl | 3 | 2 | 386.3 | Not reported |

| 4,6-Dichloropyrimidin-2-amine | C₄H₃Cl₂N₃ | 2-amine, 4,6-Cl | 2 | 2 | - | Not reported |

| 2,5,6-Trichloropyrimidin-4-amine | C₄H₂Cl₃N₃ | 4-amine, 2,5,6-Cl | 3 | 4 | - | Not reported |

| 4,6-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 5-OCH₃, 4,6-Cl | 2 | - | - | 313–315 (decomposes) |

| 4,5,6-Trichloro-2-methylpyrimidine | C₅H₃Cl₃N₂ | 2-CH₃, 4,5,6-Cl | 3 | - | - | Not reported |

Research Findings and Implications

- Electronic Effects : The trichloro substitution in this compound significantly enhances electrophilicity compared to dichloro analogs, making it more reactive in Suzuki-Miyaura couplings and aminations .

- Biological Activity : Trichloro derivatives exhibit higher lipophilicity, improving membrane permeability in drug candidates but reducing aqueous solubility .

- Isomer-Specific Reactivity : The 2-amine isomer (this compound) shows superior reactivity over the 4-amine isomer (2,5,6-Trichloropyrimidin-4-amine) due to favorable resonance stabilization of the intermediate during substitution .

生物活性

4,5,6-Trichloropyrimidin-2-amine is a compound belonging to the pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in pharmacology based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its trichloro substitution on the pyrimidine ring. The presence of chlorine atoms significantly influences its reactivity and biological activity. The molecular formula is C4H3Cl3N2, and it exhibits properties typical of halogenated pyrimidines, such as increased lipophilicity and potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators like prostaglandins .

- Cytokine Modulation : It affects the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins through modulation of the nuclear factor kappa B (NF-κB) signaling pathway .

- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly inhibits COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Assessment : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a notable reduction in bacterial growth against E. coli and P. aeruginosa, supporting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Models : Research involving prostate cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation via PI3K/Akt pathway modulation . These findings suggest it may serve as a candidate for cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, its structural characteristics imply potential for oral bioavailability and distribution due to its moderate lipophilicity. Stability studies indicate that the compound is stable under physiological conditions but may degrade under extreme pH or oxidative environments.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5,6-Trichloropyrimidin-2-amine, and how is purity validated?

- Methodology : The compound is typically synthesized via chlorination of pyrimidin-2-amine derivatives under controlled conditions. For example, lists a purity of 95% (CAS 51501-53-2) using HPLC or GC-MS for validation. Reaction parameters (e.g., temperature, stoichiometry of chlorinating agents) must be optimized to minimize byproducts like dechlorinated intermediates. Purity assessment often combines chromatographic methods (HPLC) with spectroscopic techniques (¹H NMR) to confirm structural integrity and quantify impurities .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H NMR : The amine proton (-NH₂) typically appears as a singlet near δ 6.5–7.0 ppm, while aromatic protons (if present in derivatives) show splitting patterns dependent on substitution.

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds are key identifiers.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl groups) confirm the molecular formula (C₄H₂Cl₃N₃) .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodology : The chlorine atoms at positions 4, 5, and 6 are susceptible to nucleophilic displacement. For instance:

- Amination : Reaction with ammonia or primary amines at 60–80°C in polar aprotic solvents (e.g., DMF) yields substituted pyrimidinamines.

- Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces specific chlorides (e.g., position 4).

- Note: Steric hindrance at position 2 (due to the -NH₂ group) influences regioselectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and transition states. For example:

- BDE Analysis : The C-Cl bond at position 4 is typically weaker (e.g., 280–300 kJ/mol) compared to positions 5 and 6 due to electron-donating effects from the -NH₂ group.

- Ligand Effects : Bulky ligands (e.g., XPhos) in Pd catalysts favor substitution at less hindered positions. Computational models (Gaussian, ORCA) validate experimental outcomes .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology :

- Variable Control : Re-evaluate reaction parameters (solvent polarity, catalyst loading) across studies. For example, reports lower yields (<50%) in aqueous media vs. >80% in DMF.

- Impactor Analysis : Trace impurities (e.g., residual Cl⁻ ions) may inhibit catalysis. ICP-MS or ion chromatography identifies such interferents.

- Meta-Analysis : Cross-reference datasets from (95% purity) and (98% purity) to isolate purity-dependent yield variations .

Q. How does the electronic configuration of this compound influence its binding affinity in medicinal chemistry applications?

- Methodology :

- Molecular Docking : The electron-withdrawing Cl groups enhance hydrogen-bonding with target proteins (e.g., kinase active sites).

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) parameters (e.g., LogP, polar surface area) correlate substitutions at Cl positions with bioactivity.

- Case Study: Derivatives with a 5-Cl replacement show improved IC₅₀ values in enzyme inhibition assays due to optimized lipophilicity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput synthesis of this compound analogs?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables (temperature, catalyst ratio, solvent).

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 75°C, 1.2 eq. Pd(OAc)₂).

- Validation : Replicate runs and ANOVA ensure reproducibility (p < 0.05) .

Q. How to interpret conflicting spectral data (e.g., ¹³C NMR shifts) for this compound derivatives?

- Methodology :

- Reference Standards : Compare with authenticated spectra (e.g., ’s NMR data for thiadiazolo-pyrimidine analogs).

- Solvent Effects : Chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Dynamic Effects : Rotamers or tautomers may cause splitting; variable-temperature NMR clarifies exchange processes .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in aqueous vs. anhydrous conditions?

- Methodology :

- Hydrolysis Risk : In aqueous media, slow hydrolysis releases HCl; use buffered solutions (pH 6–7) and corrosion-resistant equipment.

- Anhydrous Handling : Under inert atmosphere (N₂/Ar) to prevent oxidation of the -NH₂ group.

- PPE : Nitrile gloves and fume hoods are mandatory; consult SDS from for hazard specifics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。